

# The Discovery of AF10 as an MLL Fusion Partner: A Technical Guide

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This in-depth technical guide details the discovery and core scientific principles underlying the identification of **AF10** as a fusion partner of the Mixed Lineage Leukemia (MLL) gene. This fusion, arising from the t(10;11) chromosomal translocation, is a critical event in the pathogenesis of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), and is associated with a poor prognosis. This document provides a comprehensive overview of the seminal research, detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the experimental workflow and resultant signaling pathways.

## The Initial Discovery: Unraveling the t(10;11) Translocation

The identification of **AF10** as a fusion partner for MLL emerged from cytogenetic observations of a recurring translocation between chromosome 10 and 11, specifically t(10;11)(p12;q23), in patients with acute leukemia. Seminal work published in 1995 by Chaplin and colleagues was among the first to molecularly characterize this translocation. Their research demonstrated that in patients with this specific chromosomal abnormality, the MLL gene (also known as HRX) on chromosome 11q23 was fused with a novel gene on chromosome 10p12, which they designated **AF10**.



This discovery was pivotal, as it expanded the growing family of MLL fusion partners and highlighted a consistent pathogenic mechanism in these aggressive leukemias: the fusion of the N-terminal portion of MLL, containing DNA-binding domains, to a partner protein that often plays a role in transcriptional regulation. A consistent feature of the MLL-**AF10** fusion is the inclusion of the leucine zipper motif from **AF10**, suggesting a critical role for this domain in the leukemogenic activity of the chimeric protein[1].

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to MLL-**AF10** associated leukemias.

Table 1: Clinical and Cytogenetic Features of MLL-AF10 Positive Leukemia



Feature	Description	Frequency/Value	References
Associated Leukemias	Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL)	AML > ALL	[2][3]
Common AML Subtypes	AML-M4 (Myelomonocytic), AML-M5 (Monocytic)	Majority of cases	[4]
Age of Onset	Can occur in infants, children, and adults	Predominantly young men	[5]
Prognosis	Generally poor, with high relapse rates	Mean survival of 9.6 +/- 6.6 months in one study	[3][6]
Associated Mutations	WT1 mutations are common	4 out of 6 cases in one study	[5]
Fusion Gene Levels at Diagnosis	Can be low	0.23% - 22.60% by RQ-PCR in one study	[5][7]
Response to Chemotherapy	High initial remission rates, but frequent relapse	5 of 5 evaluable patients achieved CR in one study	[5][7]

Table 2: Frequency of MLL-AF10 in Acute Leukemia

Leukemia Subtype	Cohort	Frequency of MLL- AF10	Reference
Acute Myeloid Leukemia (AML)	Pediatric	Up to 8-9% of t(10;11) cases	[7]
Acute Lymphoblastic Leukemia (ALL)	General	Less frequent than in AML	[6]
Infant Acute Leukemia	General	MLL rearrangements in 60-80% of cases	[8]



### **Experimental Protocols**

The discovery and characterization of the MLL-**AF10** fusion relied on a combination of cytogenetic and molecular biology techniques. Detailed methodologies for these key experiments are provided below.

### Cytogenetic Analysis (G-Banding)

Objective: To identify the t(10;11)(p12;q23) translocation in patient bone marrow or peripheral blood samples.

#### Protocol:

- Cell Culture: Aspirated bone marrow or peripheral blood mononuclear cells are cultured for 24-48 hours in RPMI-1640 medium supplemented with 15-20% fetal bovine serum and appropriate mitogens (if necessary for lymphoid malignancies).
- Metaphase Arrest: Actively dividing cells are arrested in metaphase by the addition of a spindle inhibitor, such as colcemid (0.05 μg/mL), for 1-2 hours.
- Harvesting and Hypotonic Treatment: Cells are harvested, washed, and subjected to a
  hypotonic solution (e.g., 0.075 M KCl) for 20-30 minutes at 37°C to swell the cells and
  disperse the chromosomes.
- Fixation: Cells are fixed using a freshly prepared 3:1 mixture of methanol and glacial acetic acid. This step is repeated several times to ensure proper fixation and removal of cytoplasm.
- Slide Preparation: The fixed cell suspension is dropped onto clean, cold, humid glass slides and allowed to air dry.
- Banding: Slides are aged and then treated with trypsin to partially digest chromosomal proteins, followed by staining with Giemsa or Wright's stain.
- Microscopy and Karyotyping: Chromosome spreads are visualized under a light microscope, and images of well-spread metaphases are captured. Karyotypes are then prepared by arranging the chromosomes in homologous pairs according to size, centromere position, and banding pattern to identify the t(10;11)(p12;q23) translocation.



### Fluorescence In Situ Hybridization (FISH)

Objective: To confirm the rearrangement of the MLL gene on chromosome 11q23.

#### Protocol:

- Probe Selection: A dual-color, break-apart probe for the MLL gene is typically used. This consists of two probes of different colors (e.g., orange and green) that hybridize to regions flanking the MLL breakpoint cluster region.
- Slide Preparation: Slides with fixed metaphase or interphase cells are prepared as for cytogenetic analysis.
- Denaturation: The chromosomal DNA on the slide and the DNA probe are denatured separately at high temperatures (e.g., 75°C for 5 minutes) in a formamide-based hybridization buffer.
- Hybridization: The denatured probe is applied to the denatured chromosomal DNA on the slide, and the slide is incubated overnight at 37°C in a humidified chamber to allow for hybridization.
- Post-Hybridization Washes: Slides are washed in a series of increasingly stringent salt solutions at elevated temperatures to remove non-specifically bound probe.
- Counterstaining and Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are visualized using a fluorescence microscope equipped with appropriate filters for the fluorochromes used.
- Interpretation: In a normal cell, the two probes will appear as two fused (yellow) signals. In a
  cell with an MLL rearrangement, one fused signal will be observed from the normal allele,
  and separate red and green signals will be seen from the rearranged allele.

### **Southern Blot Analysis**

Objective: To detect rearrangements at the DNA level within the MLL gene.

Protocol:



- Genomic DNA Extraction: High molecular weight genomic DNA is extracted from patient bone marrow or peripheral blood cells.
- Restriction Enzyme Digestion: 10-15 µg of genomic DNA is digested overnight with a suitable restriction enzyme (e.g., BamHI or HindIII) that cuts outside the MLL breakpoint cluster region.
- Agarose Gel Electrophoresis: The digested DNA fragments are separated by size on a 0.8% agarose gel.
- Denaturation and Transfer: The DNA in the gel is denatured with an alkaline solution and then transferred to a nylon or nitrocellulose membrane by capillary action or electroblotting.
- Probe Labeling: A DNA probe specific for a region within the MLL gene (often a cDNA fragment) is labeled with a radioactive isotope (e.g., <sup>32</sup>P) or a non-radioactive tag.
- Hybridization: The membrane is incubated with the labeled probe in a hybridization solution overnight at a specific temperature (e.g., 65°C) to allow the probe to anneal to its complementary DNA sequence on the membrane.
- Washing and Autoradiography: The membrane is washed under stringent conditions to remove unbound probe. If a radioactive probe is used, the membrane is exposed to X-ray film to detect the hybridized fragments.
- Interpretation: A germline (unrearranged) MLL gene will produce a band of a specific size. A
  rearranged MLL gene will result in one or more additional bands of different sizes.

# Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Objective: To detect the MLL-**AF10** fusion transcript.

#### Protocol:

 RNA Extraction: Total RNA is extracted from patient bone marrow or peripheral blood cells using a method such as TRIzol reagent.



- cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
- PCR Amplification: The cDNA is then used as a template for PCR amplification using a forward primer specific to an exon in the 5' region of MLL and a reverse primer specific to an exon in the 3' region of **AF10**.
  - Example Primers:
    - MLL Forward (exon 5): 5'-CCTGAGGACTGTGGTGTTTGTAC-3'
    - AF10 Reverse (exon 10): 5'-CCTGACTGAGAGAAGATCCAGAT-3'[4]
- Thermal Cycling Conditions (Example):
  - Initial Denaturation: 95°C for 5 minutes
  - 35 Cycles:
    - Denaturation: 95°C for 30 seconds
    - Annealing: 58°C for 30 seconds
    - Extension: 72°C for 1 minute
  - Final Extension: 72°C for 7 minutes
- Agarose Gel Electrophoresis: The PCR product is run on a 1.5-2% agarose gel to visualize
  the amplified DNA fragment. The size of the fragment will depend on the specific exons
  involved in the fusion.
- Sequencing: The amplified PCR product should be purified and sequenced to confirm the inframe fusion of MLL and AF10.

### **Clonogenic (Colony-Forming) Assay**

Objective: To assess the transforming potential of the MLL-AF10 fusion protein in vitro.

Protocol:

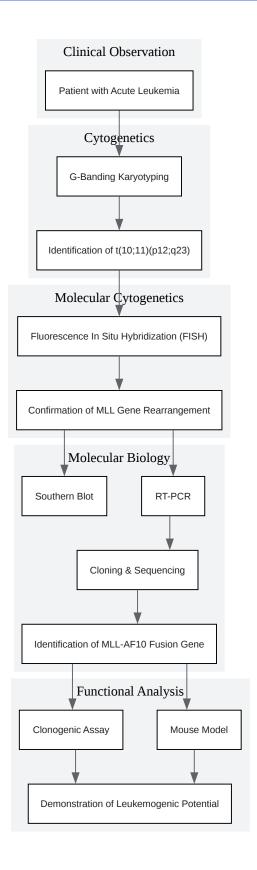


- Cell Transduction: Hematopoietic progenitor cells (e.g., murine bone marrow cells) are transduced with a retroviral or lentiviral vector expressing the MLL-**AF10** fusion protein. A control vector (e.g., empty vector or expressing GFP) is used in parallel.
- Cell Plating: Transduced cells are plated in semi-solid methylcellulose medium supplemented with appropriate cytokines (e.g., IL-3, IL-6, SCF). Cells are plated at a low density (e.g., 1 x 10<sup>4</sup> cells/plate).
- Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 7-10 days.
- Colony Counting: Colonies (defined as clusters of >50 cells) are counted under a microscope.
- Replating: To assess self-renewal capacity, colonies are harvested, dissociated into single cells, and replated in fresh methylcellulose medium. This process is repeated for several rounds.
- Interpretation: A significant increase in the number and size of colonies, and particularly the ability to be serially replated, in cells expressing MLL-AF10 compared to control cells indicates transforming activity.

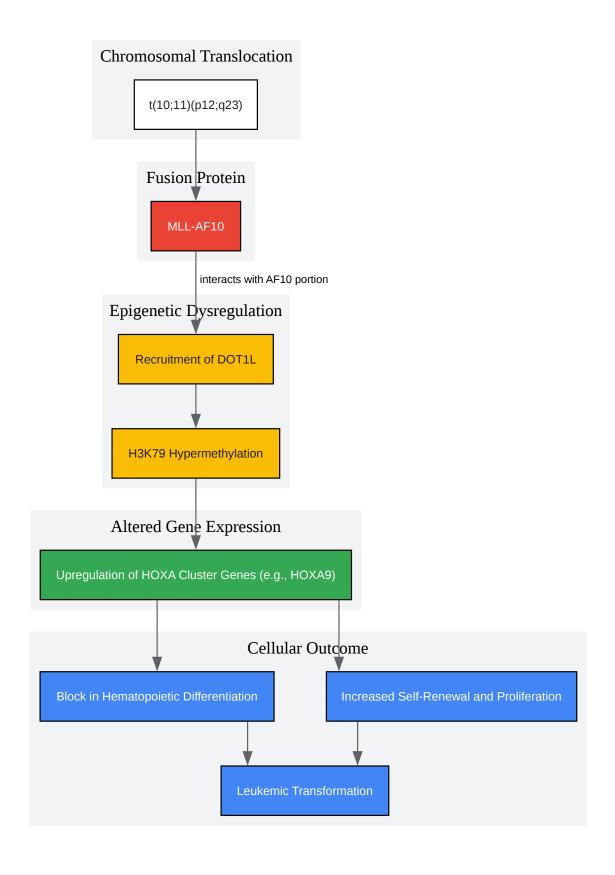
## **Visualizations**

The following diagrams illustrate the experimental workflow for the discovery of the MLL-**AF10** fusion and the resulting pathogenic signaling pathway.









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